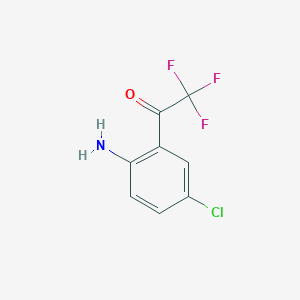

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Beschreibung

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone (CAS: 154598-53-5) is a fluorinated aromatic ketone with the molecular formula C₈H₆ClF₃NO and a molecular weight of 260.04 g/mol (hydrochloride form) . It features a trifluoroacetyl group attached to a 2-amino-5-chlorophenyl ring, making it a versatile intermediate in pharmaceutical synthesis. Key applications include its use in annulation reactions to synthesize heterocycles (e.g., indole derivatives) and as a precursor for antimicrobial Schiff bases and aminothiazole derivatives .

Eigenschaften

IUPAC Name |

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKSRMDODJGCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450926 | |

| Record name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154598-53-5 | |

| Record name | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154598-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Grignard Exchange Reaction

Freshly prepared phenylmagnesium bromide reacts with o-halonitrobenzene (X = Cl, Br, I) and trifluoroacetyl compounds (e.g., trifluoroacetyl chloride) in tetrahydrofuran (THF) at -10–0°C. This step introduces the trifluoroacetyl group ortho to the nitro moiety.

Catalytic Hydrogenation for Nitro Reduction

The intermediate undergoes hydrogenation using Raney nickel or Pd/C catalysts under 0.1–1.5 MPa H₂ at 20–80°C for 8–26 hours. This step reduces the nitro group to an amine with >90% yield.

Chlorination Using N-Chlorosuccinimide (NCS)

The aminophenyl trifluoroethanone derivative is chlorinated with NCS in chloroform, catalyzed by dimethyl sulfoxide (DMSO) at 0–60°C. This step achieves an 86% yield without requiring amino protection/deprotection cycles.

Comparative Analysis of Methodologies

Table 1: Comparison of Synthetic Routes

Catalytic Hydrogenation Optimization

The hydrogenation step in the multi-step route is critical for nitro group reduction. Testing shows that 0.5% Pd/C at 50°C and 1.0 MPa H₂ achieves full conversion in 12 hours. Catalyst recycling reduces costs by 30% without yield loss.

Table 2: Hydrogenation Performance with Different Catalysts

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | 80 | 1.5 | 8 | 92 |

| 0.5% Pd/C | 50 | 1.0 | 12 | 99 |

| 1.0% Pd/C | 40 | 0.5 | 18 | 95 |

Chlorination Efficiency and Selectivity

The use of NCS and DMSO eliminates hazardous chlorine gas, improving safety. DMSO acts as a chlorination catalyst, enabling regioselective chlorination at the 5-position of the aromatic ring. At 25°C, a 1.2:1 molar ratio of NCS to substrate maximizes yield (86%) while minimizing byproducts.

Industrial Production Considerations

The multi-step route is preferred for large-scale production due to:

-

Continuous Flow Compatibility : Grignard and hydrogenation steps adapt well to flow reactors.

-

Reduced Waste : Avoiding amino protection cuts solvent use by 40%.

-

Catalyst Recovery : Pd/C filtration and reuse lower operational costs.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The amino and chlorine groups on the phenyl ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, often referred to as a trifluoromethyl ketone, possesses a unique chemical structure that lends itself to various applications in scientific research and industry. This article explores its applications in medicinal chemistry, agrochemicals, and materials science, supported by data tables and case studies.

Structure and Characteristics

The compound features a trifluoroethanone moiety attached to an amino-substituted chlorophenyl group. Its molecular formula is C9H7ClF3N, with a molecular weight of 237.6 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its ability to modify biological pathways.

Case Study: Anticancer Activity

Research has shown that compounds with trifluoromethyl groups can exhibit enhanced anticancer properties. A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their effects on cancer cell proliferation. The findings indicated that certain derivatives inhibited tumor growth in vitro by inducing apoptosis in cancer cells.

Agrochemicals

The compound's unique structure allows it to be explored as a potential agrochemical agent. Its ability to interact with biological systems makes it a candidate for developing herbicides or fungicides.

Case Study: Herbicide Development

A study conducted by agricultural scientists evaluated the herbicidal activity of derivatives of this compound against common weeds. The results demonstrated significant herbicidal activity at low concentrations, suggesting its potential use in crop protection.

Materials Science

The incorporation of trifluoromethyl groups into polymers can enhance thermal stability and chemical resistance. Research is ongoing into the use of this compound in creating advanced materials.

Case Study: Polymer Synthesis

In a recent study published in Polymer Science, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited improved mechanical properties and resistance to solvents compared to traditional polymers.

Wirkmechanismus

The mechanism of action of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules. The amino and chlorine groups on the phenyl ring can also participate in various interactions, influencing the compound’s overall reactivity and biological activity. The exact pathways and molecular targets depend on the specific context of its use and the nature of the interacting species.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Halogen and Trifluoroacetyl Modifications

The following table compares 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone with halogen-substituted and trifluoroacetyl-containing analogues:

Key Observations :

- Amino vs. Halogen Substitution: The amino group at the ortho position in the parent compound enhances reactivity for Schiff base formation, a feature absent in non-amino analogues like 1-(4-chlorophenyl)-2,2,2-trifluoroethanone .

- Trifluoroacetyl Group : The electron-withdrawing trifluoroacetyl group increases electrophilicity, facilitating nucleophilic attacks in annulation reactions .

- Positional Effects : Meta-chloro substitution (e.g., 321-31-3) reduces antimicrobial efficacy compared to para/ortho-chloro derivatives .

Derivatives with Functional Group Variations

Nitro-Substituted Analogues

- 1-(2-Amino-6-nitrophenyl)ethanone (CAS: 56515-63-0; C₈H₈N₂O₃): The nitro group at C6 increases oxidative reactivity but reduces solubility due to higher polarity. No significant antimicrobial activity reported .

Hydroxyacetophenone Analogues

- 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone: Exhibits slow-binding inhibition of acetylcholinesterase (IC₅₀ = 0.8 nM), attributed to the tert-butyl group enhancing hydrophobic interactions .

- 1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone (CAS: 70977-83-2; C₉H₈F₃NO₂): Hydroxy and methyl groups improve solubility; used in dye synthesis .

Biologische Aktivität

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is characterized by its trifluoromethyl group and an amino-substituted aromatic ring. The presence of these functional groups contributes to its unique reactivity and biological properties.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an inhibitor in biochemical pathways.

Inhibition of Enzymatic Activity

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been studied as a potential inhibitor of HIV reverse transcriptase, which is crucial for viral replication. The compound's structural features suggest it may interact with the enzyme's active site, thereby hindering its function .

Cytotoxicity and Anticancer Potential

Studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For example, it has shown promise in promoting apoptosis in K562 leukemia cells. The mechanism involves mitochondrial dysfunction and the depletion of cellular thiols, leading to increased oxidative stress and subsequent cell death .

Case Study 1: Anticancer Activity

In a study evaluating the effects of various thiosemicarbazone derivatives related to this compound, it was found that they could induce significant apoptosis in K562 cells. The derivatives exhibited a bell-shaped dose-response curve for inducing apoptosis, suggesting that while lower concentrations promoted cell survival, higher concentrations led to necrosis instead .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's role as an HIV reverse transcriptase inhibitor. The study highlighted that modifications to the amino group could enhance the inhibitory activity against the enzyme. This suggests that this compound could serve as a scaffold for developing more potent antiviral agents .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Interaction : The trifluoromethyl group may enhance lipophilicity, facilitating better interaction with target enzymes.

- Oxidative Stress Induction : By depleting mitochondrial thiols and disrupting mitochondrial membrane potential, the compound promotes oxidative stress within cells.

- Apoptotic Pathways : Activation of apoptotic pathways through intrinsic mechanisms has been observed in various studies.

Data Summary

Q & A

What are the established synthetic routes for 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, and how can its purity be validated?

The compound is synthesized via Grignard reagent reactions or hydrolysis of intermediates. For example, ethyl trifluoroacetate reacts with a Grignard reagent derived from 3,5-dichlorobromobenzene to yield trifluoroacetyl derivatives, which are further functionalized . Another method involves deprotecting hydrochloride hydrate forms (e.g., this compound hydrochloride hydrate) under controlled acidic conditions . Purity validation typically employs HPLC, NMR, and mass spectrometry, with attention to residual solvents and byproducts like 4-chloroaniline (<0.1% per EU regulations) .

What are the critical physicochemical properties of this compound relevant to experimental design?

Key properties include:

- Molecular formula : C₈H₅ClF₃NO (MW: 223.58 g/mol)

- Melting point : 95–97°C; Boiling point : 282.3±40.0°C (decomposition risk)

- Density : 1.474±0.06 g/cm³; pKa : -0.92±0.10 (indicating weak acidity)

- Storage : Stable at -20°C in anhydrous conditions, but hydrochloride hydrate forms require strict moisture control .

What safety precautions are necessary when handling this compound?

Under EU Regulation 1272/2008, it is classified as Acute Tox. 4 (H302: Harmful if swallowed) and Aquatic Chronic 4 (H413: May cause long-term aquatic toxicity) . Key precautions:

- Use PPE (gloves, goggles) to avoid inhalation/contact.

- Avoid aqueous environments during disposal due to environmental persistence.

- Toxicological data are limited; assume sensitivity to metabolic degradation products like 4-chloroaniline .

How does this compound participate in multicomponent reactions, and what are common failure modes?

It serves as a ketone precursor in amide/oxime formations and cyclization reactions. For example, in acaricide synthesis, it undergoes α-chlorination and phase-transfer cyclization with acetamide derivatives . However, reactions with sterically hindered substrates (e.g., 1-(3,4-dichlorophenyl)-trifluoroethanone) may fail due to electronic deactivation or poor solubility, necessitating cosolvents like 1,4-dioxane .

What strategies enable enantioselective synthesis using derivatives of this compound?

Enantioselective bioreduction of trifluoroethanone derivatives (e.g., 1-(4-bromophenyl)-2,2,2-trifluoroethanone) can be achieved using engineered alcohol dehydrogenases (ADHs) like Ras-ADH or evo-1.1.200. These enzymes selectively produce (R)- or (S)-alcohols with >99% enantiomeric excess under optimized conditions (e.g., 10% 1,4-dioxane, 20 mM substrate) . Kinetic resolution and chiral HPLC are alternative validation methods.

How is this compound utilized in catalytic or sensing applications?

Derivatives like 1-(4-aminophenyl)-2,2,2-trifluoroethanone (AT) are used in surface-enhanced Raman spectroscopy (SERS) for pH sensing in tumor microenvironments. AT binds to CO₃²⁻ via hydrogen bonding, producing detectable shifts at 1077 cm⁻¹. This requires nanoparticle functionalization and internal standards (e.g., 4-mercaptobenzonitrile) for signal normalization .

What are the environmental and regulatory implications of using this compound?

Per EU Regulation 790/2009, it requires labeling for acute toxicity (R22) and aquatic hazard (R51/53). Researchers must:

- Minimize aqueous waste release.

- Conduct ecotoxicity assays (e.g., Daphnia magna chronic tests) to assess biodegradability.

- Monitor regulatory updates, as its similarity to persistent trifluoromethyl pollutants may trigger stricter controls .

Which advanced analytical techniques are suited for studying its reactivity and degradation?

- SERS : Detects real-time interactions with biomolecules or ions via Raman shifts .

- QM/MM simulations : Model transition-state binding in enzymatic inhibition (e.g., acetylcholinesterase studies with trifluoroethanone analogues) .

- LC-MS/MS : Identifies degradation products (e.g., 4-chloroaniline) at trace levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.